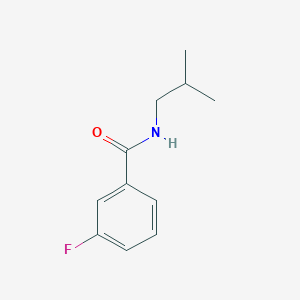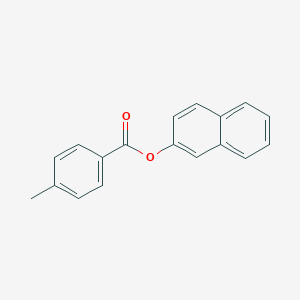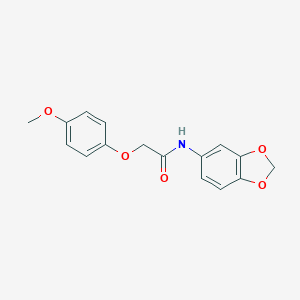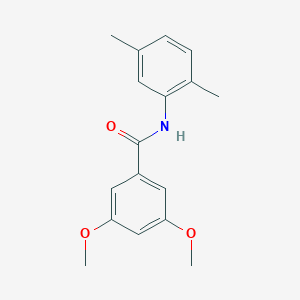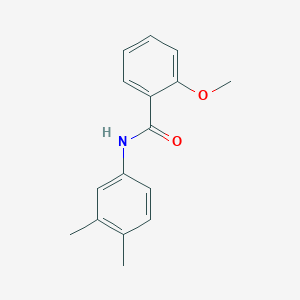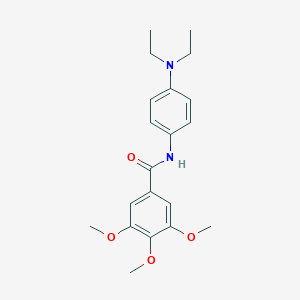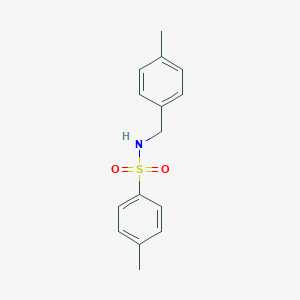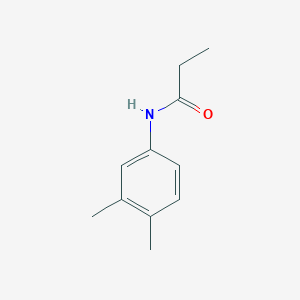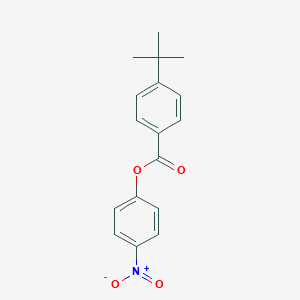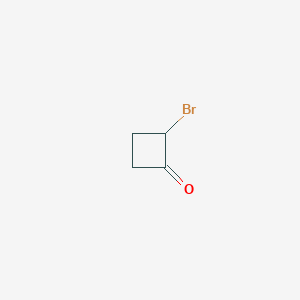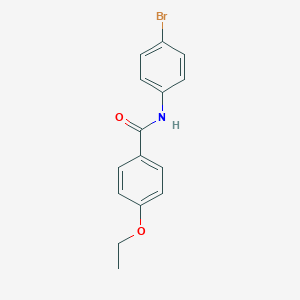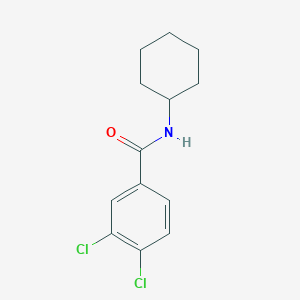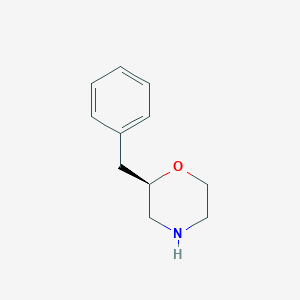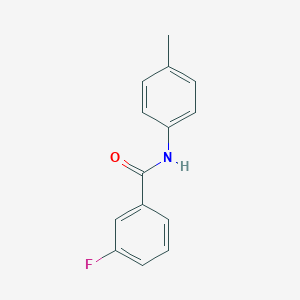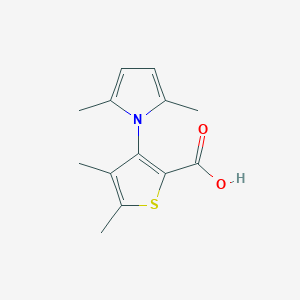
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid, also known as DMPT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMPT is a thiophene derivative that has been synthesized using various methods.
作用机制
The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid is not fully understood. However, it has been suggested that 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid may act on the hypothalamus-pituitary-gonadal axis, leading to an increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This increase in LH and FSH secretion may lead to an increase in testosterone production, which may be responsible for the growth-promoting effects of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid in animals.
生化和生理效应
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid has been shown to have various biochemical and physiological effects. In animals, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid has been shown to increase growth and feed intake, as well as improve the conversion rate of feed to meat. In humans, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid has been studied for its potential anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
One advantage of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid is its potential as a feed additive in animal husbandry. 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid has been shown to increase growth and feed intake in animals, making it a potential alternative to traditional growth-promoting agents. However, one limitation of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid is its potential toxicity. Studies have shown that high doses of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid can lead to liver damage in animals.
未来方向
There are several future directions for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid research. One area of interest is the development of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid as a potential anti-inflammatory and anti-cancer agent in humans. Another area of interest is the development of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid as a building block for the synthesis of materials, such as conducting polymers. Additionally, further studies are needed to determine the optimal dosage of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid for animal husbandry and to investigate the potential toxicity of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid in humans.
合成方法
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid has been synthesized using different methods, including microwave-assisted synthesis, solvent-free synthesis, and one-pot synthesis. One of the most common methods for synthesizing 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid is the one-pot synthesis method, which involves the reaction of 2,5-dimethylpyrrole with 2-bromo-4,5-dimethylthiophene-2-carboxylic acid in the presence of a base and a palladium catalyst.
科学研究应用
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid has been studied for its potential applications in various fields, including agriculture, pharmaceuticals, and materials science. In agriculture, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid has been shown to increase the growth and feed intake of animals, making it a potential feed additive. In pharmaceuticals, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid has been studied for its potential anti-inflammatory and anti-cancer properties. 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid has also been used as a building block in the synthesis of materials, such as conducting polymers.
属性
CAS 编号 |
690990-60-4 |
|---|---|
产品名称 |
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid |
分子式 |
C13H15NO2S |
分子量 |
249.33 g/mol |
IUPAC 名称 |
3-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO2S/c1-7-5-6-8(2)14(7)11-9(3)10(4)17-12(11)13(15)16/h5-6H,1-4H3,(H,15,16) |
InChI 键 |
FJEQPPDVCVKRQF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=C(SC(=C2C)C)C(=O)O)C |
规范 SMILES |
CC1=CC=C(N1C2=C(SC(=C2C)C)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



